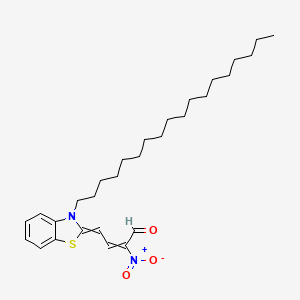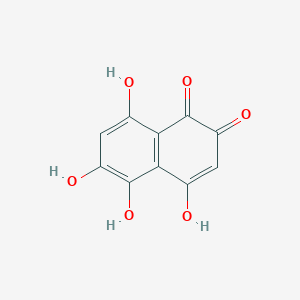
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is a polyhydroxylated derivative of naphthoquinone. This compound is part of the spinochrome class, which is known for its occurrence in marine organisms such as sea urchins. These compounds are notable for their vibrant colors and biological activities, including antioxidant and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone typically involves the hydroxylation of 1,4-naphthoquinone. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as sea urchin shells, which are rich in bioactive quinonoid pigments. The extraction process includes the use of solvents and purification techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones with different oxidation states.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as acetyl or methoxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of naphthoquinone, which have distinct biological activities .
Wissenschaftliche Forschungsanwendungen
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 2,5,6,8-Tetrahydroxy-1,4-naphthoquinone involves its ability to intercept free radicals and bind metal ions, thereby preventing the formation of reactive oxygen species. This antioxidant activity is attributed to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Juglone (5-hydroxy-1,4-naphthoquinone)
- Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone)
- Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone)
Uniqueness
2,5,6,8-Tetrahydroxy-1,4-naphthoquinone is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and antimicrobial properties. This makes it particularly valuable in biomedical research and industrial applications .
Eigenschaften
CAS-Nummer |
15257-45-1 |
|---|---|
Molekularformel |
C10H6O6 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
4,5,6,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O6/c11-3-1-5(13)9(15)8-4(12)2-6(14)10(16)7(3)8/h1-2,11-13,15H |
InChI-Schlüssel |
KPBFAZNGADYTLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=CC(=O)C2=O)O)C(=C1O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


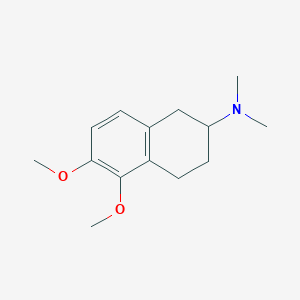
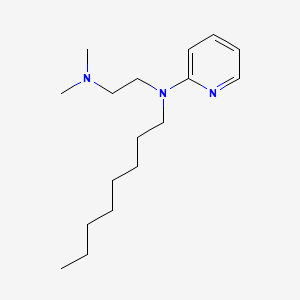
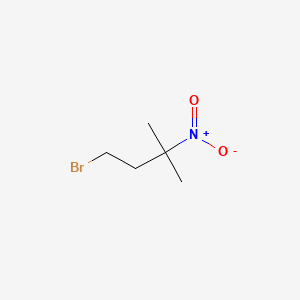
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)
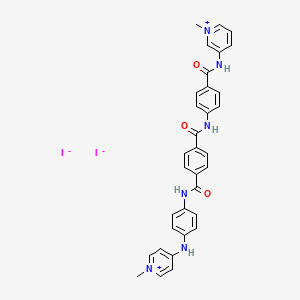
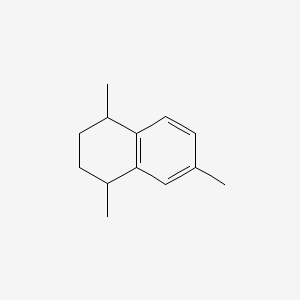
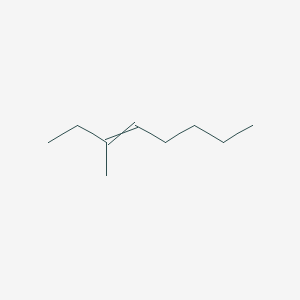
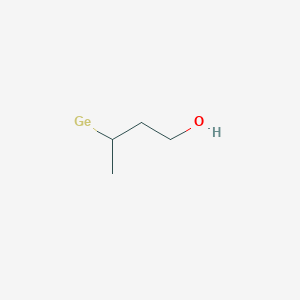
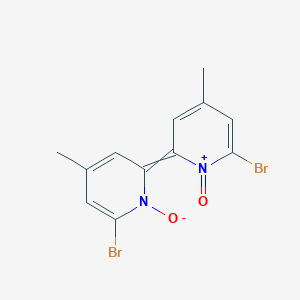
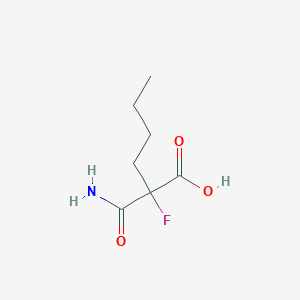
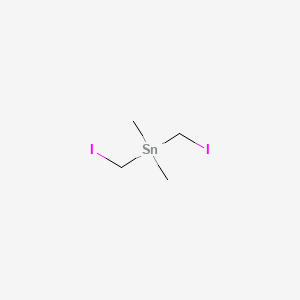
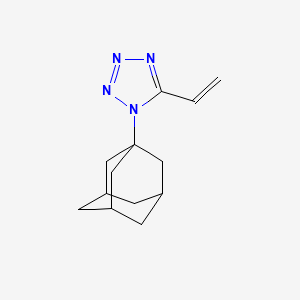
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
